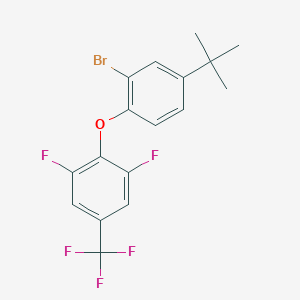![molecular formula C13H26O3 B14083459 8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene CAS No. 102421-53-4](/img/structure/B14083459.png)
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene: is a chemical compound with the molecular formula C13H26O3 . It is characterized by the presence of an octene backbone with a triethylene glycol monomethyl ether side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene typically involves the reaction of oct-1-ene with triethylene glycol monomethyl ether under specific conditions. One common method includes the use of acid catalysts to facilitate the etherification process. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts can also be employed to enhance the reaction rate and selectivity. The product is then purified through distillation or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert the double bond in the octene backbone to a single bond, forming .
Substitution: The ether groups can participate in substitution reactions, leading to the formation of different ethers or esters .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as with a are often used.
Substitution: Substitution reactions may involve alkyl halides and strong bases like sodium hydride .
Major Products Formed
- Various ethers and esters from substitution reactions .
Epoxides: and from oxidation.
Alkanes: from reduction.
Scientific Research Applications
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a or in biochemical assays.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and surfactants due to its unique structural properties.
Mechanism of Action
The mechanism by which 8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene exerts its effects is primarily through its ability to interact with various molecular targets. The ether groups in the compound can form hydrogen bonds with other molecules, facilitating solubilization and transport . Additionally, the octene backbone provides hydrophobic interactions that can stabilize certain molecular complexes .
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol monomethyl ether: Similar in structure but lacks the octene backbone.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Another compound with a similar ether chain but different functional groups.
Uniqueness
8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene is unique due to its combination of an octene backbone and a triethylene glycol monomethyl ether side chain. This unique structure imparts specific chemical properties and reactivity that are not observed in other similar compounds .
Properties
CAS No. |
102421-53-4 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
8-[2-(2-methoxyethoxy)ethoxy]oct-1-ene |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-15-12-13-16-11-10-14-2/h3H,1,4-13H2,2H3 |
InChI Key |
XPBXHELXCOPYQG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


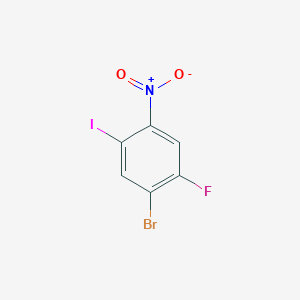
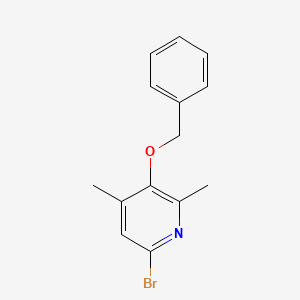
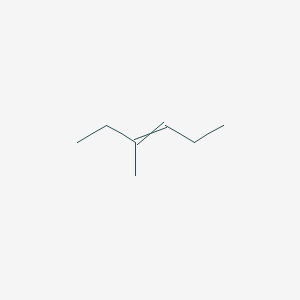
![6-(4-tert-butylphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14083405.png)
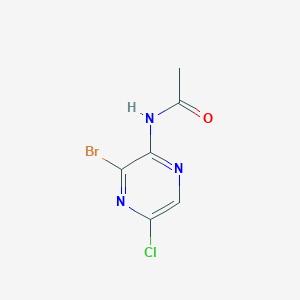


![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083427.png)
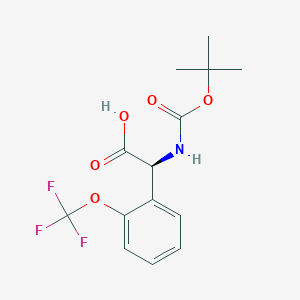
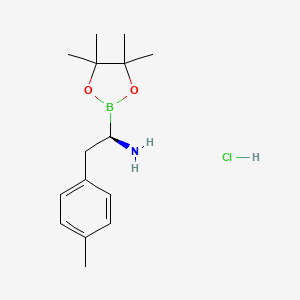
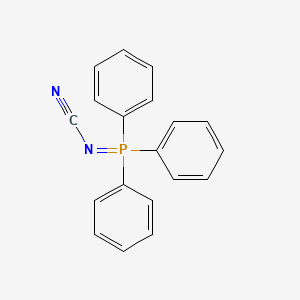
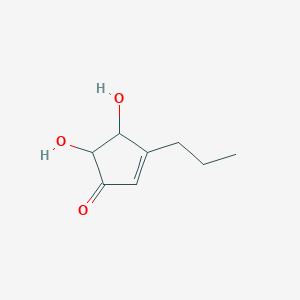
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083457.png)
